7-Methoxynaphthalen-2-amine
Overview
Description
7-Methoxynaphthalen-2-amine is an organic compound with the molecular formula C11H11NO. It is a derivative of naphthalene, featuring a methoxy group at the 7th position and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxynaphthalen-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxynaphthalene.
Nitration: The naphthalene derivative undergoes nitration to introduce a nitro group at the 2nd position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Efficient Catalysts: Utilizing efficient catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Maintaining optimal temperature and pressure conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxynaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions, where the methoxy or amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens or sulfonyl chlorides are used under appropriate conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy or amine groups.
Scientific Research Applications
7-Methoxynaphthalen-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 7-Methoxynaphthalen-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
7-Methoxy-1-naphthylamine: Similar structure but with the amine group at the 1st position.
6-Methoxynaphthalen-2-amine: Similar structure but with the methoxy group at the 6th position.
Uniqueness: 7-Methoxynaphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
IUPAC Name |
7-methoxynaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRPPBXHGGSZIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564918 | |
Record name | 7-Methoxynaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92287-46-2 | |
Record name | 7-Methoxynaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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